The synthesis of metallo-β-lactamase-IN-7 typically involves recombinant DNA technology. This process includes the cloning of the gene encoding the enzyme into an expression vector, followed by transformation into a suitable host organism, often Escherichia coli. The host is then cultured under specific conditions to induce protein expression.
Post-expression, the enzyme is purified using affinity chromatography techniques that exploit its unique metal-binding properties. The purification process may involve steps such as ion-exchange chromatography and size-exclusion chromatography to achieve high purity levels necessary for functional studies .
Metallo-β-lactamase-IN-7 exhibits a characteristic αβ/βα fold typical of metalloenzymes. The active site contains one or two zinc ions that are critical for its catalytic function. The structural arrangement allows for substrate binding and facilitates the hydrolysis of the β-lactam ring .
Crystallographic studies have revealed that metallo-β-lactamases possess a shallow active-site groove, which accommodates the β-lactam substrate. The coordination of zinc ions within this site stabilizes a hydroxide ion that acts as a nucleophile during the hydrolysis reaction .
Metallo-β-lactamase-IN-7 catalyzes the hydrolysis of various β-lactam antibiotics, including penicillins and carbapenems. The reaction mechanism involves the activation of a water molecule by zinc ions, leading to nucleophilic attack on the carbonyl carbon of the β-lactam ring.
The reaction proceeds without the formation of a covalent intermediate, distinguishing it from serine β-lactamases. Instead, it generates anionic intermediates during carbapenem hydrolysis, indicating a different pathway compared to other β-lactamases .
The mechanism begins with the binding of the β-lactam antibiotic to the active site of metallo-β-lactamase-IN-7. The carbonyl oxygen interacts with one of the zinc ions, facilitating the activation of a hydroxide ion. This hydroxide ion then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Subsequent breakdown of this intermediate results in cleavage of the amide bond in the β-lactam ring, effectively inactivating the antibiotic. Kinetic studies have quantified parameters such as and for various substrates, providing insights into enzyme efficiency .
Metallo-β-lactamase-IN-7 is typically soluble in aqueous solutions and exhibits stability under physiological conditions. Its enzymatic activity is influenced by factors such as pH and temperature, with optimal conditions varying among different metallo-β-lactamases.
The enzyme's activity is critically dependent on the presence of divalent metal ions, primarily zinc. Chelation studies indicate that removal of zinc results in loss of enzymatic function, underscoring its role in catalysis . Additionally, metallo-β-lactamases show varying substrate specificities based on their structural configurations.
Metallo-β-lactamase-IN-7 has significant implications in clinical microbiology and pharmacology. Its role in antibiotic resistance makes it a target for inhibitor design aimed at restoring the efficacy of β-lactam antibiotics against resistant bacterial strains. Research continues to explore potential inhibitors that can bind to the active site or disrupt metal ion coordination to mitigate resistance mechanisms .
Metallo-β-lactamases (MBLs) constitute a formidable molecular defense mechanism in Gram-negative bacteria, utilizing one or two zinc ions in their active site to hydrolyze the amide bond of the β-lactam ring. This zinc-dependent hydrolysis inactivates nearly all β-lactam antibiotics, including carbapenems—considered last-resort therapeutics for multidrug-resistant infections [1] [4]. Unlike serine-based β-lactamases (SBLs), MBLs operate via a non-covalent catalytic mechanism involving direct nucleophilic attack by a zinc-bound hydroxide ion on the β-lactam carbonyl carbon, forming a transient tetrahedral intermediate that collapses to yield inactive products [1] [9]. Crucially, MBLs evade inhibition by conventional SBL inhibitors (e.g., clavulanate, avibactam), limiting therapeutic options [2] [4]. The global dissemination of MBL genes (e.g., blaNDM, blaVIM) via plasmids and integrons has established them as major drivers of carbapenem resistance in Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii, contributing significantly to the >4.95 million annual deaths linked to antimicrobial resistance [4] [6].
Table 1: Key Clinically Relevant MBL Variants and Their Epidemiology
MBL Type | Representative Variants | Primary Host Bacteria | Geographic Prevalence | Hydrolytic Spectrum |
---|---|---|---|---|
NDM | NDM-1, NDM-5 | K. pneumoniae, E. coli | Global (High in Asia) | Penicillins, Cephalosporins, Carbapenems |
VIM | VIM-1, VIM-2 | P. aeruginosa, Enterobacterales | Europe, Asia, Americas | Broad-spectrum (excludes monobactams) |
IMP | IMP-1, IMP-4 | P. aeruginosa, A. baumannii | Japan, Australasia | Carbapenems, Extended-spectrum β-lactams |
MBLs are categorized into three subclasses (B1, B2, B3) based on structural motifs, zinc stoichiometry, and substrate profiles [3] [4] [8]:
Table 2: Structural and Functional Classification of MBL Subclasses
Subclass | Zinc Stoichiometry | Zinc-Binding Motif (Zn1/Zn2) | Key Representatives | Substrate Preference |
---|---|---|---|---|
B1 | Di-Zn²⁺ | HHH / DCH | NDM-1, VIM-2, IMP-1 | Broad (excludes monobactams) |
B2 | Mono-Zn²⁺ | NHH / DCH | CphA | Carbapenems only |
B3 | Di-Zn²⁺ | HHH / DHH | L1, AIM-1, SPR-1 | Broad (excludes monobactams) |
The absence of clinically approved MBL inhibitors has intensified research into novel chemotypes capable of restoring β-lactam efficacy. Ideal inhibitors must address challenges such as MBL genetic diversity, bacterial permeability, and selectivity over human metalloenzymes [5] [7]. Early MBL inhibitors (e.g., EDTA, dipicolinic acid) suffered from off-target metal chelation and toxicity, while later candidates (e.g., thiol derivatives like captopril) exhibited moderate potency but poor selectivity [7]. Cyclic boronates represent a breakthrough class, mimicking the tetrahedral intermediate common to both SBL and MBL catalytic cycles [9]. Within this landscape, Metallo-β-Lactamase-IN-7 (MBL-IN-7) emerges as a structurally optimized cyclic boronate with demonstrated activity against B1 MBLs, positioning it as a lead compound for combination therapies [5] [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4